molecular formula C12H13N3O B13103391 2-ethoxy-N-phenylpyrimidin-4-amine

2-ethoxy-N-phenylpyrimidin-4-amine

Cat. No.: B13103391
M. Wt: 215.25 g/mol
InChI Key: KMJJOUGTJPHBOC-UHFFFAOYSA-N
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Description

2-ethoxy-N-phenylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are found in many bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-phenylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amidines and α,β-unsaturated carbonyl compounds. For example, a common method involves the reaction of ethyl cyanoacetate with aniline in the presence of a base to form the pyrimidine ring.

    Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the pyrimidine intermediate is treated with an ethylating agent such as ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing waste and cost. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst or under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-ethoxy-N-phenylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Research: Researchers use the compound to study its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other bioactive molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: A simpler analog with similar biological activity but lacking the ethoxy and phenyl groups.

    4-aminopyrimidine: Another analog with potential biological activity but different substitution patterns.

Uniqueness

2-ethoxy-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological properties and enhance its potential as a pharmaceutical agent. The presence of the ethoxy and phenyl groups can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-ethoxy-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-2-16-12-13-9-8-11(15-12)14-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14,15)

InChI Key

KMJJOUGTJPHBOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC(=N1)NC2=CC=CC=C2

Origin of Product

United States

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